5-Phenyluracil
Overview
Description
5-Phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a phenyl group at the fifth position of the uracil ring
Mechanism of Action
Target of Action
5-Phenyluracil is a pyrimidine analog, similar to 5-Fluorouracil . Its primary target is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby interfering with DNA synthesis .
Biochemical Pathways
This compound disrupts pyrimidine nucleotide pool balances, leading to uracil incorporation in DNA . This incorporated uracil is then recognized and removed by the uracil base excision repair (BER) pathway . Non-coding RNAs also play a significant role in determining the response of cells to this compound. These transcripts can affect cell response to the drug by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s known that the oral absorption of 5-fluorouracil, a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .
Result of Action
The result of this compound’s action at the molecular level is the disruption of DNA synthesis, which can lead to cell death . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as 5-Fluorouracil, can be influenced by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium diacetate and sodium carbonate in various solvents under microwave irradiation.
Deglycosylation: Conducted in pure water with microwave assistance.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .
Scientific Research Applications
5-Phenyluracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also incorporates into RNA and DNA, disrupting their function.
5-Bromouracil: Another uracil derivative used in mutagenesis studies.
5-Iodouracil: Used in radiolabeling and imaging studies.
Uniqueness: 5-Phenyluracil is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. This substitution can enhance its stability and binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-phenyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIQOAXFYAWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301815 | |
Record name | 5-PHENYLURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-83-8 | |
Record name | 15761-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-PHENYLURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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